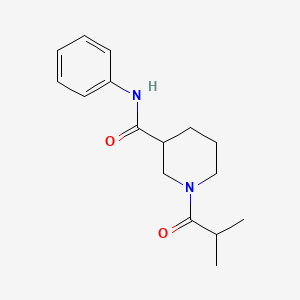
N-(2-fluorophenyl)-2-phenylpyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluorophenyl)-2-phenylpyrrolidine-1-carboxamide, also known as Fluorophenyl-Pyrrolidine, is a synthetic compound that has been widely used in scientific research. This compound has gained attention due to its potential therapeutic applications and its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-phenylpyrrolidine-1-carboxamide-Pyrrolidine is not fully understood. However, it has been shown to interact with various biological targets in the brain. It has been suggested that N-(2-fluorophenyl)-2-phenylpyrrolidine-1-carboxamide-Pyrrolidine acts as a dopamine transporter blocker, preventing the reuptake of dopamine into presynaptic neurons. This results in an increase in dopamine levels in the synaptic cleft, leading to increased dopaminergic neurotransmission.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-2-phenylpyrrolidine-1-carboxamide-Pyrrolidine has been shown to have various biochemical and physiological effects. It has been shown to increase locomotor activity in rodents and to produce rewarding effects in animal models of drug addiction. It has also been shown to have analgesic effects and to reduce anxiety-like behaviors in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2-fluorophenyl)-2-phenylpyrrolidine-1-carboxamide-Pyrrolidine in lab experiments is its ability to interact with various biological targets. This makes it a versatile tool for studying the effects of drugs of abuse and investigating the mechanisms of action of various psychoactive substances. However, one of the limitations of using N-(2-fluorophenyl)-2-phenylpyrrolidine-1-carboxamide-Pyrrolidine is its potential toxicity. It is important to use this compound in a safe and responsible manner to avoid any adverse effects.
Future Directions
There are several future directions for research on N-(2-fluorophenyl)-2-phenylpyrrolidine-1-carboxamide-Pyrrolidine. One area of research is to investigate its potential therapeutic applications. It has been suggested that this compound may have potential as a treatment for drug addiction, depression, and anxiety disorders. Another area of research is to investigate the long-term effects of N-(2-fluorophenyl)-2-phenylpyrrolidine-1-carboxamide-Pyrrolidine on the brain and behavior. It is important to understand the potential risks associated with the use of this compound in order to develop safe and effective treatments. Additionally, further research is needed to understand the mechanism of action of N-(2-fluorophenyl)-2-phenylpyrrolidine-1-carboxamide-Pyrrolidine and its interactions with various biological targets. This will help to develop more targeted and effective treatments for various neurological and psychiatric disorders.
Conclusion:
In conclusion, N-(2-fluorophenyl)-2-phenylpyrrolidine-1-carboxamide-Pyrrolidine is a synthetic compound that has been widely used in scientific research. Its ability to interact with various biological targets makes it a versatile tool for studying the effects of drugs of abuse and investigating the mechanisms of action of various psychoactive substances. While there are potential therapeutic applications for this compound, it is important to use it in a safe and responsible manner to avoid any adverse effects. Further research is needed to fully understand the mechanism of action of N-(2-fluorophenyl)-2-phenylpyrrolidine-1-carboxamide-Pyrrolidine and its potential therapeutic applications.
Synthesis Methods
The synthesis of N-(2-fluorophenyl)-2-phenylpyrrolidine-1-carboxamide-Pyrrolidine involves the reaction of 2-phenylpyrrolidine-1-carboxylic acid with 2-fluoroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified using column chromatography to obtain pure N-(2-fluorophenyl)-2-phenylpyrrolidine-1-carboxamide-Pyrrolidine.
Scientific Research Applications
N-(2-fluorophenyl)-2-phenylpyrrolidine-1-carboxamide-Pyrrolidine has been extensively used in scientific research as a tool to study various biological targets. It has been shown to interact with various receptors such as dopamine, serotonin, and opioid receptors. This compound has also been used to study the effects of drugs of abuse on the brain and to investigate the mechanism of action of various psychoactive substances.
properties
IUPAC Name |
N-(2-fluorophenyl)-2-phenylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O/c18-14-9-4-5-10-15(14)19-17(21)20-12-6-11-16(20)13-7-2-1-3-8-13/h1-5,7-10,16H,6,11-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHCSDHDFJXJIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)NC2=CC=CC=C2F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-2-phenylpyrrolidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-Methoxyphenyl)azepan-1-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one](/img/structure/B7468055.png)



![3-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-5-(2-morpholin-4-yl-2-oxoethyl)imidazolidine-2,4-dione](/img/structure/B7468081.png)
![1-[(E)-3-(3-methylthiophen-2-yl)prop-2-enoyl]piperidine-4-carboxamide](/img/structure/B7468086.png)



![3-[(2-fluorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7468132.png)
![[2-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] (E)-3-(2-nitrophenyl)prop-2-enoate](/img/structure/B7468140.png)

![2-[[1-(Furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]methylidene]propanedioic acid](/img/structure/B7468150.png)
![N-[[2-[(dimethylamino)methyl]phenyl]methyl]-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide](/img/structure/B7468154.png)